11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid, also known as 11-Hydroxy-eicosapentaenoic acid, is a polyunsaturated fatty acid derived from eicosapentaenoic acid. This compound is characterized by the presence of a hydroxyl group at the 11th carbon position and five double bonds in its carbon chain. It is classified as an eicosanoid, a type of signaling molecule derived from fatty acids that plays significant roles in various physiological processes.
This compound is primarily synthesized in the body through the enzymatic hydroxylation of eicosapentaenoic acid, which is found in high concentrations in fish oils and certain algae. It can also be obtained from dietary sources rich in omega-3 fatty acids.
The synthesis of 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid can be achieved through various methods:
The enzymatic synthesis is favored for its specificity and mild reaction conditions. Industrial approaches may involve genetically engineered microorganisms that express the necessary enzymes for efficient production.
The molecular structure of 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid is represented by the following chemical formula:
CC\C=C/C\C=C/C\C=C/C\C=C/C=C/[C@@H](CCCC(=O)O)O
The compound features a long carbon chain with multiple double bonds and one hydroxyl functional group. The presence of these structural elements contributes to its biological activity.
11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and biochemistry.
The mechanism of action of 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid involves its role as a signaling molecule in inflammatory responses and other physiological processes.
Research indicates that this compound has potential anti-inflammatory properties and may play a role in cardiovascular health by modulating lipid metabolism.
The compound's stability and reactivity are influenced by its polyunsaturated nature; thus it may undergo oxidation more readily than saturated fatty acids.
11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid (11-HEPE) is a hydroxylated derivative of eicosapentaenoic acid (EPA; C20:5 ω-3), an ω-3 polyunsaturated fatty acid (PUFA) primarily sourced from marine organisms [6]. Its biosynthesis occurs via oxidative metabolism mediated by two principal enzymatic pathways: cytochrome P450 (CYP) and lipoxygenases (LOX).
The cytochrome P450 pathway (primarily CYP2C and CYP2J subfamilies) catalyzes the stereospecific insertion of oxygen at C11 of EPA, yielding 11(R)-HEPE or 11(S)-HEPE epimers. This reaction proceeds via the formation of an epoxide intermediate, followed by hydrolysis to the hydroxylated product [2]. Concurrently, the lipoxygenase (LOX) pathway utilizes enzymes such as 12-LOX or 15-LOX to generate hydroperoxy intermediates (e.g., 11-hydroperoxyeicosapentaenoic acid), subsequently reduced to 11-HEPE by glutathione peroxidases [5]. Soybean LOX isoforms (e.g., LOX-2) have demonstrated efficacy in synthesizing analogous HEPE compounds with regiospecificity comparable to mammalian enzymes, providing a cost-effective biocatalytic alternative [5].
Table 1: Enzymatic Pathways for 11-HEPE Biosynthesis
Enzyme Class | Key Isoforms | Reaction Site | Primary Product |
---|---|---|---|
Cytochrome P450 | CYP2C8, CYP2C9, CYP2J2 | C11 of EPA | 11(R)- or 11(S)-HEPE |
Lipoxygenase | 12-LOX, 15-LOX, LOX-2 | C11 of EPA | 11-Hydroperoxy-EPE → 11-HEPE |
Stereocontrol at C11 is enzymatically stringent. Mammalian CYP epoxygenases typically produce 11(R)-HEPE with >90% enantiomeric excess (e.e.), whereas soybean LOX-2 yields predominantly 11(S)-HEPE [8] [9]. This specificity arises from differential substrate binding in enzyme active sites: CYP orients EPA to favor R-face oxidation, while LOX exhibits S-face selectivity due to catalytic iron geometry [9]. The C11 hydroxyl group’s configuration critically influences biological activity, as the R-epimer shows higher binding affinity to peroxisome proliferator-activated receptor gamma (PPARγ), a key anti-inflammatory nuclear receptor [2] [9].
11-HEPE biosynthesis is dynamically regulated by inflammatory signals. In human cerebrospinal fluid (CSF), surgical trauma (a pro-inflammatory stimulus) significantly elevates arachidonic acid (AA) metabolite pathways within 24 hours, indirectly suppressing EPA-derived mediators like 11-HEPE via substrate competition . However, in resolving-phase inflammation, interleukin-4 (IL-4) and glucocorticoids upregulate CYP/LOX expression, increasing 11-HEPE synthesis [3] . Liquid chromatography–mass spectrometry (LC–MS) analyses of centrifuged CSF supernatants confirmed postoperative fluctuations in hydroxylated EPA metabolites, correlating with neuroinflammatory resolution .
Table 2: Factors Regulating 11-HEPE Biosynthesis
Regulatory Factor | Effect on Pathway | Mechanism |
---|---|---|
Surgical Trauma | ↓ EPA metabolism | Substrate competition (AA dominance) |
IL-4/Glucocorticoids | ↑ CYP/LOX expression | Transcriptional activation |
Oxidative Stress | ↑ LOX activity | Reactive oxygen species (ROS) stimulation |
Aspirin | ↑ Epimerization | Acetylation of COX-2 → R-HEPE preference |
Competition between EPA and AA occurs at enzymatic and substrate levels. AA-derived eicosanoids (e.g., prostaglandins, leukotrienes) dominate during acute inflammation due to higher AA bioavailability and COX-2 affinity [1] . 11-HEPE counterbalances this by antagonizing AA metabolite signaling:
Table 3: Interplay Between AA and EPA-Derived Mediators
AA-Derived Mediator | Function | 11-HEPE Counteraction |
---|---|---|
12-HETE | Leukocyte chemotaxis | GPCR antagonism |
Prostaglandin E₂ (PGE₂) | Vasodilation, pain | PPARγ activation → COX-2 suppression |
Leukotriene B₄ (LTB₄) | Neutrophil recruitment | Direct enzyme inhibition of 5-LOX |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: